3-(3-Fluorobenzyloxy)-pyrrolidine
Overview
Description
3-(3-Fluorobenzyloxy)-pyrrolidine, also known as 3-FBP, is an organic compound that has been used in various scientific research applications. It is a cyclic compound that contains a five-membered heterocyclic ring composed of four nitrogen atoms and one oxygen atom. 3-FBP has been used as a ligand in organic synthesis and as a building block for the synthesis of various compounds. It has also been used as a starting material for the preparation of biologically active compounds, such as peptides and peptidomimetics.
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
A series of compounds related to pyrrolidin-2-ones, which include structures similar to 3-(3-Fluorobenzyloxy)-pyrrolidine, were synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These compounds showed promising activity, comparable to traditional medications like indomethacin, but with reduced side effects (Ikuta et al., 1987).
Anticancer Research
Derivatives of 3-(3-Fluorobenzyloxy)pyrrolidine were synthesized and tested for their anticancer properties. One of the synthesized compounds demonstrated significant activity against the MDA-MB231 cancer cell line, indicating potential for further research in cancer treatment (Bollikolla et al., 2020).
Chemical Synthesis and Structural Analysis
The chemical synthesis of related compounds, such as 4,5-Bis(4-fluorophenyl)-5-hydroxy-3-(2-methylpropanoyl)-1-phenylpyrrolidin-2-one, has been reported, offering insights into the structural properties and potential applications of these substances (Huang & Zhou, 2011).
Sensor Development
A study on a pyrrolidine constrained bipyridyl-dansyl ionophore-fluorophore conjugate, which could be related to the structure of 3-(3-Fluorobenzyloxy)-pyrrolidine, demonstrated its potential as a selective sensor for aluminum ions (Maity & Govindaraju, 2010).
Conformational Analysis for Biological Applications
A study explored the effects of modifications like hydroxylation and fluorination on proline, a structure related to pyrrolidines, to understand how these changes affect molecular recognition in biological systems (Testa et al., 2018).
Safety And Hazards
Safety data sheets provide important information about the potential hazards of a compound. For “3-(3’-Fluorobenzyloxy)phenylboronic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .
properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11/h1-3,6,11,13H,4-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGENWACSNBVQQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorobenzyloxy)-pyrrolidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.